

Deconstructing the Spectroscopic Signature of 8-Fluoroquinolin-3-ol: A Technical Guide

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Compound of Interest

Compound Name:	8-Fluoroquinolin-3-ol
CAS No.:	1261784-49-9
Cat. No.:	B1456472

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This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound **8-Fluoroquinolin-3-ol**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through the interpretation of its spectroscopic fingerprint. We will delve into the causality behind the observed spectral patterns, offering field-proven insights into the characterization of this important chemical entity. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references.

Introduction

8-Fluoroquinolin-3-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of a fluorine atom and a hydroxyl group to the quinoline core significantly influences its electronic properties and, consequently, its biological activity and spectroscopic behavior. Accurate interpretation of its NMR and mass spectra is paramount for unequivocal structure confirmation and for understanding its chemical reactivity. This guide will

systematically dissect the ^1H NMR, ^{13}C NMR, and mass spectra of **8-Fluoroquinolin-3-ol**, providing a detailed rationale for the assignment of signals and fragmentation patterns.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for **8-Fluoroquinolin-3-ol**.

Figure 1: Molecular structure and atom numbering of **8-Fluoroquinolin-3-ol**.

^1H NMR Spectral Analysis

The proton NMR spectrum of **8-Fluoroquinolin-3-ol** is expected to display distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine atom, as well as the electron-donating effect of the hydroxyl group.

Predicted ^1H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	~8.0-8.2	Singlet	-
H4	~7.1-7.3	Singlet	-
H5	~7.4-7.6	Doublet of doublets	$J(\text{H5},\text{H6}) \approx 8.0$, $J(\text{H5},\text{H7}) \approx 1.5$
H6	~7.2-7.4	Triplet	$J(\text{H6},\text{H5}) \approx 8.0$, $J(\text{H6},\text{H7}) \approx 8.0$
H7	~7.0-7.2	Doublet of doublets	$J(\text{H7},\text{H6}) \approx 8.0$, $J(\text{H7},\text{H5}) \approx 1.5$
OH	Variable	Broad Singlet	-

Rationale for Assignments:

- H2 and H4: These protons are situated on the pyridine ring. The H2 proton is adjacent to the electronegative nitrogen atom, leading to a downfield shift. The H4 proton is influenced by

the hydroxyl group at C3.

- H5, H6, and H7: These protons are on the carbocyclic ring. The fluorine atom at C8 exerts a strong electron-withdrawing effect, influencing the chemical shifts of the neighboring protons. The coupling patterns arise from the spin-spin interactions between adjacent protons. H5 is expected to appear as a doublet of doublets due to coupling with H6 (ortho-coupling) and H7 (meta-coupling). H6 should be a triplet due to ortho-coupling with both H5 and H7. H7 will likely be a doublet of doublets from coupling with H6 (ortho) and H5 (meta).
- OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of **8-Fluoroquinolin-3-ol**. The chemical shifts of the carbon atoms are affected by the electronegativity of the attached or nearby atoms (N, O, F) and the overall aromatic system.

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ, ppm)
C2	~145-150
C3	~155-160
C4	~110-115
C4a	~140-145
C5	~120-125
C6	~125-130
C7	~115-120
C8	~150-155 (d, ¹ J(C,F) ≈ 250 Hz)
C8a	~135-140

Rationale for Assignments:

- C2 and C3: C2 is adjacent to the nitrogen and is expected to be downfield. C3, bearing the hydroxyl group, will be significantly deshielded and appear at a low field.
- C4, C5, C6, C7: These are standard aromatic carbons, with their shifts influenced by their position relative to the substituents.
- C4a and C8a: These are quaternary carbons at the ring junction.
- C8: This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift. Furthermore, it will exhibit a large one-bond coupling constant ($^1J(C,F)$) with the fluorine atom, appearing as a doublet in the proton-coupled ^{13}C NMR spectrum.

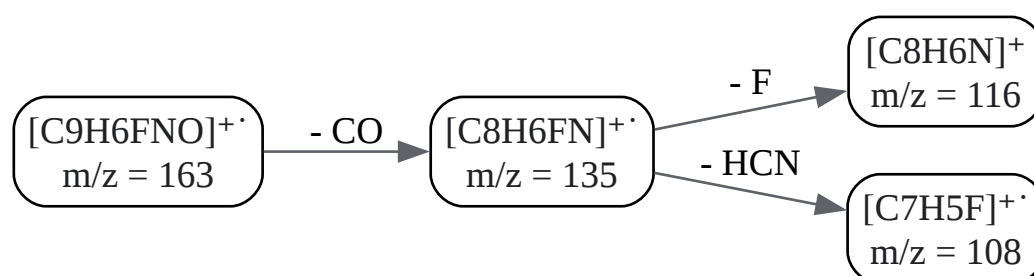
Mass Spectrometry Analysis

Electron ionization mass spectrometry (EI-MS) of **8-Fluoroquinolin-3-ol** is expected to show a prominent molecular ion peak ($M^{+\cdot}$) and characteristic fragmentation patterns.

Predicted Mass Spectrum Data

m/z	Ion
163	$[M]^{+\cdot}$ (Molecular Ion)
135	$[M - CO]^{+\cdot}$
116	$[M - CO - F]^+$
108	$[M - CO - HCN]^{+\cdot}$

Fragmentation Pathway:



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Figure 2: Proposed fragmentation pathway for **8-Fluoroquinolin-3-ol**.

The fragmentation is likely initiated by the loss of a neutral carbon monoxide (CO) molecule from the hydroxylated ring, a common fragmentation for phenols and related compounds. This would result in a fragment ion at m/z 135. Subsequent loss of a fluorine radical or hydrogen cyanide (HCN) from the pyridine ring can lead to the other observed fragment ions.^{[1][2][3][4][5]}

Experimental Protocols

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **8-Fluoroquinolin-3-ol** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

Mass Spectrometry:

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Acquire the mass spectrum over a mass range of m/z 40-300.

Conclusion

This technical guide provides a detailed, predictive interpretation of the NMR and mass spectrometry data for **8-Fluoroquinolin-3-ol**. By understanding the influence of the fluoro and

hydroxyl substituents on the quinoline framework, we can confidently assign the spectroscopic signals and propose a logical fragmentation pathway. This foundational knowledge is crucial for the unambiguous identification and further investigation of this and related compounds in various scientific and industrial applications. The provided protocols offer a starting point for the experimental characterization of this molecule.

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